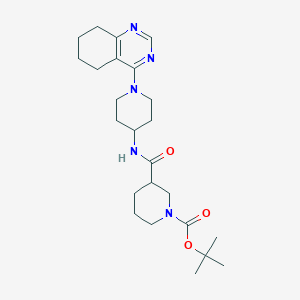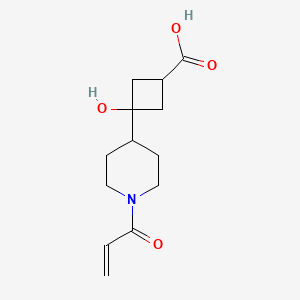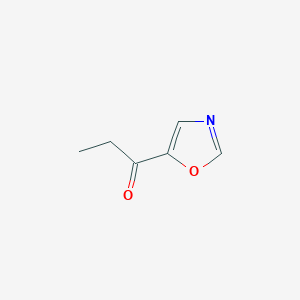![molecular formula C19H19N3O2S2 B2493253 N-(3-(metilcarbamoyl)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofen-2-il)benzo[d]tiazol-6-carboxamida CAS No. 868965-84-8](/img/structure/B2493253.png)
N-(3-(metilcarbamoyl)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofen-2-il)benzo[d]tiazol-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del compuesto "N-(3-(metilcarbamoyl)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofen-2-il)benzo[d]tiazol-6-carboxamida":
Actividad anticancerígena
Este compuesto ha demostrado potencial en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de varias líneas celulares cancerosas. La presencia de los anillos tiazol y tiofeno contribuye a sus propiedades citotóxicas, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos anticancerígenos .
Propiedades antimicrobianas
El compuesto exhibe una actividad antimicrobiana significativa contra una variedad de cepas bacterianas y fúngicas. Su estructura le permite interferir con la síntesis y función de la pared celular microbiana, lo que lo convierte en un candidato prometedor para nuevos agentes antimicrobianos .
Efectos antiinflamatorios
La investigación ha indicado que este compuesto puede reducir la inflamación inhibiendo enzimas y vías clave involucradas en la respuesta inflamatoria. Esto lo convierte en un posible agente terapéutico para tratar enfermedades inflamatorias como la artritis .
Aplicaciones neuroprotectoras
El compuesto se ha estudiado por sus efectos neuroprotectores, particularmente en el contexto de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Su capacidad para modular el estrés oxidativo y las vías de muerte celular neuronal destaca su potencial en la neuroprotección .
Actividad antioxidante
Debido a su estructura química, el compuesto puede actuar como un antioxidante, eliminando radicales libres y reduciendo el estrés oxidativo. Esta propiedad es valiosa para prevenir el daño celular y el envejecimiento, y podría usarse para desarrollar suplementos o productos farmacéuticos destinados a mejorar las defensas antioxidantes .
Investigación antiviral
El compuesto ha mostrado promesa en la investigación antiviral, particularmente contra virus que causan enfermedades humanas significativas. Su mecanismo implica inhibir la replicación viral y la entrada a las células huésped, lo que lo convierte en un posible candidato para el desarrollo de fármacos antivirales .
Efectos cardioprotectores
Los estudios han sugerido que este compuesto puede tener propiedades cardioprotectoras, ayudando a proteger el tejido cardíaco del daño debido a la isquemia u otros factores estresantes. Esto podría ser beneficioso para desarrollar tratamientos para enfermedades cardíacas y afecciones relacionadas .
Potencial antidiabético
El compuesto se ha explorado por su potencial para controlar la diabetes modulando el metabolismo de la glucosa y mejorando la sensibilidad a la insulina. Esto lo convierte en un candidato para desarrollar nuevos medicamentos antidiabéticos .
Estas aplicaciones destacan el diverso potencial de "this compound" en diversos campos de la investigación científica.
Tiazoles: con diversas actividades biológicas Estrategias recientes en la síntesis de derivados de tiofeno Síntesis y evaluación biológica de derivados de tiazol
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms . Inhibiting quorum sensing can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
It’s worth noting that similar compounds have been evaluated for their growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . In addition, they showed the moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
It’s worth noting that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, it can be inferred that environmental factors might influence the compound’s action.
Propiedades
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-20-18(24)16-12-5-3-2-4-6-14(12)26-19(16)22-17(23)11-7-8-13-15(9-11)25-10-21-13/h7-10H,2-6H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUUWHISBLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate](/img/structure/B2493173.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2493177.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![methyl 4-({[(4-hydroxyoxan-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2493188.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493190.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
